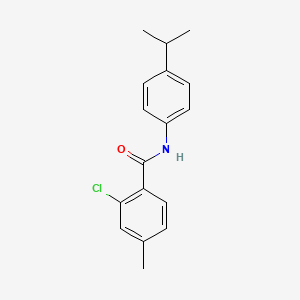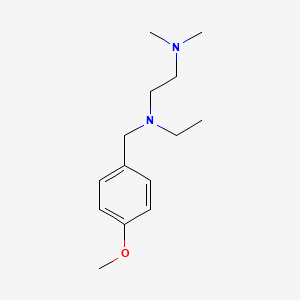![molecular formula C16H14Cl2N2O2 B5817675 2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5817675.png)
2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide, also known as DPA-714, is a ligand that selectively binds to the translocator protein (TSPO) in the mitochondria of cells. TSPO is involved in several physiological processes, including steroid synthesis, apoptosis, and immune response. In recent years, DPA-714 has gained attention as a potential tool for imaging and studying TSPO in various diseases.
作用機序
2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide selectively binds to TSPO in the mitochondria of cells. TSPO is involved in several physiological processes, including steroid synthesis, apoptosis, and immune response. By binding to TSPO, 2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide can modulate these processes and potentially impact disease progression.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide has been shown to have several biochemical and physiological effects. For example, 2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide has been shown to reduce neuroinflammation in animal models of Alzheimer's disease. 2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide has also been shown to inhibit tumor growth in animal models of cancer. These effects are likely due to the modulation of TSPO activity by 2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide.
実験室実験の利点と制限
2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide has several advantages for use in lab experiments. For example, 2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide is highly selective for TSPO and has a high affinity for the protein. This allows for precise targeting and imaging of TSPO in vivo. However, 2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide also has some limitations. For example, 2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide has a relatively short half-life in vivo, which can limit its usefulness for long-term studies.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide. For example, researchers could investigate the potential use of 2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide for imaging TSPO in other diseases, such as autoimmune disorders or infectious diseases. Additionally, researchers could investigate the potential use of 2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide as a therapeutic agent for diseases involving TSPO dysregulation, such as neuroinflammation or cancer. Finally, researchers could investigate the potential use of 2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide in combination with other drugs or therapies to enhance its efficacy.
合成法
2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide can be synthesized using several methods, including the reaction of 2,4-dichlorobenzoyl chloride with N-phenylglycine methyl ester, followed by reaction with ethylenediamine and acetic anhydride. Another method involves the reaction of 2,4-dichlorobenzoyl chloride with N-phenylglycine, followed by reaction with ethylenediamine and acetic anhydride.
科学的研究の応用
2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide has been used in several scientific studies to investigate the role of TSPO in various diseases. For example, 2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide has been used to study the role of TSPO in neuroinflammation, Alzheimer's disease, and cancer. 2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide has also been used as a tool for imaging TSPO in vivo, allowing researchers to track changes in TSPO expression in response to disease or treatment.
特性
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-13-7-6-12(14(18)10-13)9-15(19)20-22-16(21)8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGAGBVIDLUVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)
![4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5817631.png)
![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)

![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)
![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)


![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5817691.png)